molecular formula C18H22O6 B077969 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 10535-17-8

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No. B077969
CAS RN: 10535-17-8
M. Wt: 334.4 g/mol
InChI Key: IEWUCQVFAWBYOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and related compounds has been explored through various methodologies, including hydroboration reactions from eugenol derivatives to yield dihydroconiferyl alcohol and dihydrosinapyl alcohol with good yields (Pepper, Sundaram, & Dyson, 1971). Synthesis from 4-methoxyphenol and 1,3-dibromopropane has also been documented, demonstrating the versatility of synthetic approaches (Jiang Yan, 2009).

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using various spectroscopic and computational methods. For instance, the crystal structure of a related BF₂ complex highlights the impact of electron-donating groups on π-delocalization within the molecule, affecting its chromic properties and emission behavior (Galer et al., 2014).

Chemical Reactions and Properties

Research has shown that compounds like 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol undergo specific chemical reactions under certain conditions. For example, demethylation by white-rot fungus Phlebia tremellosa and subsequent oxidation by laccase, without evidence of α,β-cleavage, reveals insights into lignin biodegradation mechanisms (Reid, 1992).

Physical Properties Analysis

The study of the physical properties of these compounds, including their crystallization, emission, and solvatochromic effects, provides a deeper understanding of their potential applications in material science and chemistry. The polymorphism and chromic effects observed in the BF₂ complex of related compounds suggest their utility in creating responsive materials (Galer et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with biological systems, of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and derivatives, have implications for their use in medicinal chemistry and environmental studies. The bioactivities of related compounds as α₁-adrenoceptors antagonists highlight the interplay between chemical structure and biological effect (Xi et al., 2011).

Scientific Research Applications

  • Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis : This compound is crucial in studying the acidolysis of lignin, particularly the β-O-4 bond cleavage mechanism. For instance, Ito et al. (2011) investigated the rate-determining step of this compound under acidolysis conditions, finding that the C-H bond at the β-position breaks in this step. The study provides insights into two possible mechanisms for this process (Ito, Imai, Lundquist, Yokoyama, & Matsumoto, 2011).

  • Metabolism by Pseudomonas acidovorans D3 : Vicuña et al. (1987) discovered that this compound can be metabolized by Pseudomonas acidovorans D3 as a sole source of carbon and energy. The study identifies the metabolic intermediates and suggests a degradation scheme, contributing to our understanding of microbial lignin degradation (Vicuña, González, Mozuch, & Kirk, 1987).

  • Study on Non-Phenolic Lignin Model Compounds : The compound is also used in studying the metabolism of non-phenolic β-O-4 lignin model compounds by white-rot fungi, as explored by Reid (1992) and Hatakka et al. (1991). These studies enhance our understanding of lignin biodegradation by fungi (Reid, 1992); (Hatakka, Lundell, Tervilä-Wilo, & Brunow, 1991).

  • Investigation of Alkaline Pulping Process : Shimizu et al. (2013) used this compound to examine the effect of the presence of γ-hydroxymethyl groups on the rate of β-O-4 bond cleavage during the alkaline pulping process, contributing to the understanding of chemical processes in paper manufacturing (Shimizu, Posoknistakul, Yokoyama, & Matsumoto, 2013).

  • Oxygen Bleaching Process Study : Ohmura et al. (2012) investigated the oxidative cleavage of non-phenolic β-O-4 lignin model dimers by an extracellular aromatic peroxygenase, contributing to the understanding of the oxygen bleaching process in lignin (Ohmura, Yokoyama, & Matsumoto, 2012).

  • Photochemical Studies : This compound has also been used in photochemical studies, such as those by Weir et al. (1996), to understand the long-wave photochemistry of methoxylated compounds related to lignin (Weir, Arct, Ceccarelli, & Puumala, 1996).

Safety And Hazards

This compound is associated with certain hazards. The hazard statements for this compound include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWUCQVFAWBYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909458
Record name 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

CAS RN

10535-17-8
Record name Adlerol
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Record name Veratrylglycerol-beta-guaiacyl ether
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Record name 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
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Record name 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
T LUNDELL, R WEVER, R FLORIS… - European Journal of …, 1993 - Wiley Online Library
The catalytic cycle of lignin peroxidase (LiP, ligninase) isozyme L3 from the white‐rot fungus Phlebia radiata was investigated using stopped‐flow techniques. Veratryl (3,4‐…
Number of citations: 66 febs.onlinelibrary.wiley.com
R Bourbonnais, MG Paice - FEBS letters, 1990 - Elsevier
In the presence of substrates such as Remazol Blue and 2,2'-azinobis(3-ethylbenzthiazoline-6-sulphonate) (ABTS), laccases Coriolus (Trametes)versicolor can also oxidize non-…
Number of citations: 866 www.sciencedirect.com
AI Hatakka, TK Lundell, ALM Tervilä-Wilo… - Applied microbiology and …, 1991 - Springer
The degradation of three non-phenolic β-O-4 diarylpropane lignin model compounds was studied in cultures of the white-rot fungus Phlebia radiata. The degradation pattern of the …
Number of citations: 33 link.springer.com
S Kusumoto, M Kishino, K Nozaki - Chemistry Letters, 2020 - journal.csj.jp
Degradation of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (1), a model compound for lignin β-O-4 linkage was examined with iron, ruthenium, rhodium and …
Number of citations: 3 www.journal.csj.jp
R Vicu a, B Gonz lez, MD Mozuch… - Applied and …, 1987 - Am Soc Microbiol
A natural bacterial isolate that we have classified as Pseudomonas acidovorans grows on the lignin model compounds 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol …
Number of citations: 58 journals.asm.org
M Ramachandra, DL Crawford… - Applied and …, 1988 - Am Soc Microbiol
Previously we reported production of an extracellular lignin-inducible peroxidase by Streptomyces viridosporus (M. Ramachandra, DL Crawford, and AL Pometto III, Appl. Environ. …
Number of citations: 344 journals.asm.org
CL Chen, A Potthast, T Rosenau, JS Gratzl… - Journal of Molecular …, 2000 - Elsevier
The fungal laccases catalyzed oxidation of 1-(3,4-dimethoxyphenyl)-1-propene (2) with dioxygen in acetate buffer (pH 4.5) producing 1-(3,4-dimethoxyphenyl)propane-1,2-diol (4) and …
Number of citations: 29 www.sciencedirect.com
HC Kang, S Kim, K Yoo, G Leem… - … Society Meeting Abstracts …, 2021 - iopscience.iop.org
Traditionally, Dye-sensitized photo electrochemical cells (DSPECs) have targeted solar-driven water splitting for the conversion of solar energy into fuels in aqueous media. Recently, …
Number of citations: 7 iopscience.iop.org
R Bourbonnais, MG Paice - Applied microbiology and biotechnology, 1987 - Springer
A yeast-like fungus, identified as Aureobasidium pullulans, was isolated from a kraft mill settling pond by enrichment culture on 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-…
Number of citations: 19 link.springer.com
S Li, UK Wijethunga, AH Davis, S Kim… - ACS applied nano …, 2021 - ACS Publications
Bond cleavage reactions including that of C–C and C–O bonds are important to the chemical industry and organic chemistry. Performing this chemical transformation under mild …
Number of citations: 6 pubs.acs.org

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